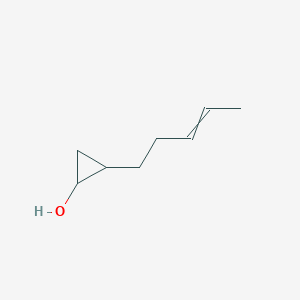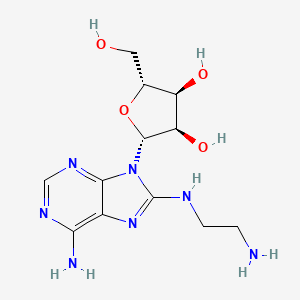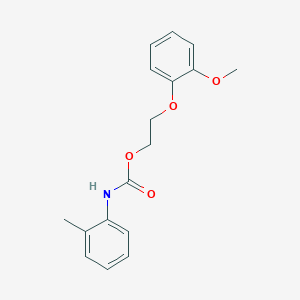
2-(2-Methoxyphenoxy)ethyl (2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)ethyl (2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a 2-methylphenyl ring and a 2-(2-methoxyphenoxy)ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)ethyl (2-methylphenyl)carbamate typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(2-Methoxyphenoxy)ethanol+2-Methylphenyl isocyanate→2-(2-Methoxyphenoxy)ethyl (2-methylphenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)ethyl (2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)ethyl (2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)ethyl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-methylphenyl)carbamate: Similar structure but with an ethyl group instead of the 2-(2-methoxyphenoxy)ethyl group.
2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate: Similar structure with a hydroxyl group.
Uniqueness
2-(2-Methoxyphenoxy)ethyl (2-methylphenyl)carbamate is unique due to the presence of both the 2-methylphenyl and 2-(2-methoxyphenoxy)ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62643-91-8 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)ethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO4/c1-13-7-3-4-8-14(13)18-17(19)22-12-11-21-16-10-6-5-9-15(16)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
InChI Key |
NDZLQGDIJNSFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCCOC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8,9,10-Tetrahydro-7H-[1]benzopyrano[3,2-b]pyridine](/img/structure/B14521847.png)

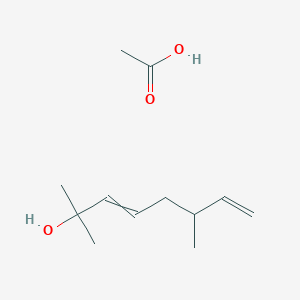
![1,1'-[(4-Chlorophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B14521859.png)
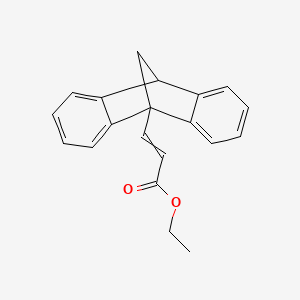
![4-[Chloro(3,4-dimethoxyphenyl)methylidene]oxolane-2,3,5-trione](/img/structure/B14521869.png)

![(4-Bromophenyl)[4-(heptyloxy)phenyl]methanone](/img/structure/B14521880.png)
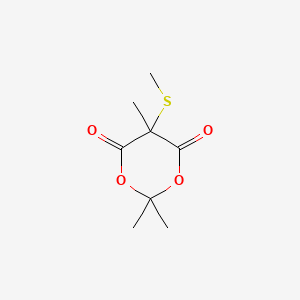

![Diethyl 3,3'-[hexane-1,6-diylbis(oxy)]dipropanoate](/img/structure/B14521889.png)
![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14521898.png)
